molecular formula C9H6F2N2O B1437623 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine CAS No. 1021245-84-0

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

Cat. No. B1437623
M. Wt: 196.15 g/mol
InChI Key: IWLVIVKGGLGGEH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.) and its role or use (for example, whether it’s used as a reagent in a particular type of chemical reaction, as a medication, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Applications in Fine Organic Synthesis

The compound 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, as part of the oxazole derivatives, is significant in fine organic synthesis, particularly in the production of pharmaceuticals, dyes, and high-energy materials. Such compounds are integral to creating agricultural products, corrosion inhibitors, and heat-resistant polymers, highlighting their versatility in different industrial applications (Nazarov et al., 2021).

Catalytic Synthesis and Medicinal Applications

Oxazole derivatives, including 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, play a crucial role in catalytic synthesis. They serve as core units in the structure of potent medicinal compounds, used in pharmaceutical, agrochemical, and material sciences. The catalytic synthesis of such compounds is a key area of research due to their broad utility and versatility in creating novel, promising molecules (Shinde et al., 2022).

Applications in Sorbent Design

Amine-functionalized sorbents, which can include derivatives of oxazole compounds, are increasingly relevant for environmental applications, like the removal of persistent fluoro-organic chemicals from water supplies. Their design considers electrostatic interactions, hydrophobic interactions, and sorbent morphology, showcasing the compound's potential in addressing environmental challenges (Ateia et al., 2019).

Role in Synthetic Organic Chemistry

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, as part of the oxazole derivatives, is significant in synthetic organic chemistry, contributing to the development of various cyclic and heterocyclic compounds. These derivatives are used in synthesizing amides, pyrrolones, and other complex structures, demonstrating the compound's importance in advancing synthetic methodologies (Kamneva et al., 2018).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

3-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLVIVKGGLGGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

CAS RN

1021245-84-0
Record name 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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